Cas no 397843-70-8 (3-(Butylaminocarbonyl)phenylboronic acid)

3-(Butylaminocarbonyl)phenylboronic acid 化学的及び物理的性質
名前と識別子
-
- (3-(Butylcarbamoyl)phenyl)boronic acid
- 3-(Butylaminocarbonyl)phenylboronic acid
- 3-(n-Butylcarbamoyl)benzeneboronic acid
- [3-(butylcarbamoyl)phenyl]boronic acid
- Boronic acid,B-[3-[(butylamino)carbonyl]phenyl]-
- 3-(N-BUTYLAMINOCARBONYL)PHENYLBORONIC ACID
- MFCD04115691
- AB20408
- AKOS015839735
- (3-(Butylcarbamoyl)phenyl)boronicacid
- AS-64633
- 397843-70-8
- CS-0175916
- D71313
- A853699
- 3-(Butylaminocarbonyl)benzeneboronic acid
- SCHEMBL177577
- UMTGJEHDHSYNMS-UHFFFAOYSA-N
- DTXSID30395133
- 3-(butylcarbamoyl)phenylboronic acid
- DB-087036
-
- MDL: MFCD04115691
- インチ: InChI=1S/C11H16BNO3/c1-2-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16/h4-6,8,15-16H,2-3,7H2,1H3,(H,13,14)
- InChIKey: UMTGJEHDHSYNMS-UHFFFAOYSA-N
- ほほえんだ: CCCCNC(C1=CC(B(O)O)=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 221.12200
- どういたいしつりょう: 221.122
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6A^2
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 216-224°C
- ふってん: Not available
- フラッシュポイント: Not available
- 屈折率: 1.533
- PSA: 69.56000
- LogP: 0.28720
- じょうきあつ: Not available
3-(Butylaminocarbonyl)phenylboronic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: Irritant
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(Butylaminocarbonyl)phenylboronic acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
3-(Butylaminocarbonyl)phenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B693963-1g |
3-(Butylaminocarbonyl)phenylboronic acid |
397843-70-8 | 1g |
$ 80.00 | 2022-06-06 | ||
Alichem | A019063966-25g |
3-(Butylaminocarbonyl)phenylboronic acid |
397843-70-8 | 97% | 25g |
$386.92 | 2023-09-02 | |
eNovation Chemicals LLC | D505134-10g |
(3-(ButylcarbaMoyl)phenyl)boronic acid |
397843-70-8 | 97% | 10g |
$900 | 2023-09-02 | |
Fluorochem | 219649-5g |
3-(Butylcarbamoyl)phenyl)boronic acid |
397843-70-8 | 95% | 5g |
£225.00 | 2022-02-28 | |
TRC | B693963-500mg |
3-(Butylaminocarbonyl)phenylboronic acid |
397843-70-8 | 500mg |
$ 87.00 | 2023-04-18 | ||
eNovation Chemicals LLC | D505134-5g |
(3-(ButylcarbaMoyl)phenyl)boronic acid |
397843-70-8 | 97% | 5g |
$236 | 2024-05-24 | |
abcr | AB150287-250 mg |
3-(Butylaminocarbonyl)phenylboronic acid, 97%; . |
397843-70-8 | 97% | 250mg |
€86.40 | 2023-05-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52693-1g |
3-(n-Butylcarbamoyl)benzeneboronic acid, 97% |
397843-70-8 | 97% | 1g |
¥3644.00 | 2023-02-06 | |
1PlusChem | 1P00C0T4-25g |
3-(BUTYLAMINOCARBONYL)PHENYLBORONIC ACID |
397843-70-8 | 98% | 25g |
$347.00 | 2025-02-25 | |
A2B Chem LLC | AF60120-25g |
3-(Butylaminocarbonyl)phenylboronic acid |
397843-70-8 | 98% | 25g |
$338.00 | 2024-04-20 |
3-(Butylaminocarbonyl)phenylboronic acid 関連文献
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
3-(Butylaminocarbonyl)phenylboronic acidに関する追加情報
Introduction to 3-(Butylaminocarbonyl)phenylboronic acid (CAS No. 397843-70-8) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
3-(Butylaminocarbonyl)phenylboronic acid, identified by the Chemical Abstracts Service Number (CAS No.) 397843-70-8, is a specialized organoboron compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural and functional properties. This compound belongs to the class of boronic acids, which are well-known for their role as key intermediates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The presence of both a butylaminocarbonyl moiety and a phenylboronic acid group imparts distinct reactivity and biological potential, making it a valuable tool in the development of novel pharmaceuticals and diagnostic agents.
The butylaminocarbonyl group, often abbreviated as Boc, is a protecting group commonly used in peptide synthesis and organic chemistry to shield amino groups during reactions. Its incorporation into the boronic acid framework suggests potential applications in controlled release systems or as a precursor for more complex molecular architectures. Meanwhile, the phenylboronic acid moiety is renowned for its ability to form stable complexes with diols, a property exploited in various biomedical applications, including enzyme inhibition and targeted drug delivery. The combination of these functional groups in 3-(Butylaminocarbonyl)phenylboronic acid opens up diverse possibilities for innovation.
In recent years, there has been growing interest in boronic acids as pharmacophores due to their ability to interact selectively with biological targets. For instance, research has demonstrated that phenylboronic acids can modulate the activity of glycosidases, enzymes involved in carbohydrate metabolism. The structural flexibility provided by the butylaminocarbonyl group may further enhance such interactions, allowing for fine-tuned binding affinities. This has led to investigations into its potential use in treating metabolic disorders and infections caused by glycosidase-dependent pathogens.
Moreover, the pharmaceutical industry has leveraged boronic acids in the development of anticoagulants, such as Factor Xa inhibitors used in blood-thinning medications. The unique reactivity of 3-(Butylaminocarbonyl)phenylboronic acid could be exploited to design next-generation anticoagulants with improved efficacy and reduced side effects. Preliminary studies have shown that derivatives of this compound exhibit promising anticoagulant properties by interfering with the proteolytic activity of Factor Xa without affecting other coagulation factors significantly.
Beyond drug development, 3-(Butylaminocarbonyl)phenylboronic acid holds potential in diagnostic imaging and bioconjugation applications. Boron neutron capture therapy (BNCT), a targeted radiation therapy modality, relies on boron-containing compounds to selectively destroy cancer cells. The stability and bioavailability of this compound make it a candidate for delivering boron atoms to tumors via boronated polymers or nanoparticles. Additionally, its ability to form reversible complexes with diols could be harnessed for developing biosensors or smart materials that respond to specific biological cues.
The synthesis of 3-(Butylaminocarbonyl)phenylboronic acid typically involves multi-step organic transformations starting from readily available precursors such as phenylboronic acid or 4-bromobenzophenone. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to introduce the butylaminocarbonyl group efficiently. Recent advances in flow chemistry have further streamlined its production, enabling scalable synthesis under controlled conditions.
The chemical properties of this compound make it an attractive candidate for exploring new synthetic pathways and molecular architectures. For example, its reactivity with alkynes via Sonogashira coupling or with azides via Cu(I)-catalyzed cycloadditions allows for the construction of complex heterocycles or polyfunctionalized compounds. These transformations are particularly valuable in medicinal chemistry for generating libraries of drug-like molecules with tailored biological activities.
In conclusion, 3-(Butylaminocarbonyl)phenylboronic acid (CAS No. 397843-70-8) represents a fascinating intersection of organic chemistry and biomedical research. Its unique structural features position it as a versatile building block for pharmaceuticals, diagnostics, and advanced materials. As research continues to uncover new applications for boronic acids, compounds like this are likely to play an increasingly pivotal role in addressing some of the most pressing challenges in medicine and biotechnology.
397843-70-8 (3-(Butylaminocarbonyl)phenylboronic acid) 関連製品
- 850567-39-4(3-(Dipropylcarbamoyl)phenylboronic acid)
- 850567-25-8(3-(Cyclohexylaminocarbonyl)phenylboronic acid)
- 515140-26-8(4-(Cyclopropylaminocarbonyl)phenylboronic acid)
- 252663-48-2(4-(Butylaminocarbonyl)phenylboronic acid)
- 850567-23-6((3-(Cyclopropylcarbamoyl)phenyl)boronic acid)
- 762262-07-7(4-(Cyclohexylaminocarbonyl)phenylboronic acid)
- 252663-47-1(4-(N-Benzylaminocarbonyl)phenylboronic acid)
- 389621-83-4(4-(Piperidine-1-carbonyl)phenylboronic acid)
- 625470-96-4((3-(Benzylcarbamoyl)phenyl)boronic acid)
- 389621-81-2([4-(pyrrolidine-1-carbonyl)phenyl]boronic acid)
